molecular formula C6H3BrCl2 B150605 2-Bromo-1,4-dichlorobenzene CAS No. 1435-50-3

2-Bromo-1,4-dichlorobenzene

Cat. No. B150605
CAS RN: 1435-50-3
M. Wt: 225.89 g/mol
InChI Key: OVXVQBCRONSPDC-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichlorobenzene (BDB) is a benzene derivative that is frequently used in various chemical applications. It is characterized by the presence of a bromine atom and two chlorine atoms attached to the benzene ring. The compound has been the subject of several studies to understand its molecular structure, vibrational properties, and potential applications in different fields, including its inhibitory activity against isopentenylpyrophosphate transferase .

Synthesis Analysis

While the provided papers do not detail the synthesis of 2-Bromo-1,4-dichlorobenzene, they do provide insights into the structural properties of similar bromochlorobenzene compounds. These insights can be indirectly useful for understanding the synthesis process of BDB, as the positioning of halogen substituents can influence the reactivity and the conditions required for synthesis .

Molecular Structure Analysis

The molecular structure of BDB has been investigated using various spectroscopic and computational methods. The crystal structure of a related compound, para-bromochlorobenzene, has been found to have a space group P21/a with two molecules in the unit cell, suggesting a statistical symmetry in the crystal . The molecular geometry, NMR, and NBO analyses of BDB have been obtained through DFT calculations, revealing higher electronic density and providing insights into the local reactivity properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of BDB and related compounds has been studied through various experimental techniques. Photodissociation studies of bromochlorobenzenes have shown that the dissociation dynamics can be influenced by the number and position of chlorine atoms, with different dissociation channels observed for various isomers . Additionally, the dissociative electron attachment to bromochlorobenzenes has been examined, showing a temperature effect on the ion yields of Cl- and Br- fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDB have been extensively studied. Vibrational spectroscopic analyses, including FT-IR and FT-Raman, have been performed to understand the vibrational modes of the molecule . Theoretical calculations have provided information on the NLO properties, quantum chemical descriptors, and hyperpolarizability of BDB, indicating its potential as a nonlinear optical material . The effects of substituents on the geometry of the azo group in a related compound have also been discussed, which can be relevant for understanding the properties of BDB .

Scientific Research Applications

Computational and Spectroscopic Study

2-Bromo-1,4-dichlorobenzene (BDB) has been the subject of a comprehensive computational and spectroscopic study. This research utilized Density Functional Theory (DFT) and included analyses such as molecular geometry, Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO), and Natural Atomic Charge. The study revealed that BDB exhibits high electronic density and has potential applications in nonlinear optics (NLO) due to its quantum chemical descriptors and first order hyperpolarizability. Additionally, the research investigated BDB's docking properties and molecular dynamics simulations to understand interactions with water molecules, finding it forms a stable complex with isopentenylpyrophosphate transferase and shows inhibitory activity against this enzyme (Vennila et al., 2018).

Vapour Pressures and Lattice Energies

Research on 1,4-dichlorobenzene, including variants like 1-bromo-4-chlorobenzene, has provided valuable vapour pressure data across different states (crystalline and liquid) and temperatures. This study also includes lattice energies of these compounds, contributing to a deeper understanding of their physical properties (Oonk et al., 2000).

PCM/TD-DFT Analysis

Another similar compound, 1-bromo-2,3-dichlorobenzene, has been analyzed using a combination of experimental and theoretical methods, including PCM/TD-DFT analysis. The study focused on electronic and structural aspects, revealing insights into the relationship between structure and absorption spectrum, effects of solvents, and NBO analysis. It also identified the compound as a potential candidate for nonlinear optical material (Arivazhagan et al., 2013).

Catalytic Oxidation

Research involving 1,2-dichlorobenzene has shown that it undergoes catalytic oxidation over transition metal oxides. This oxidation process depends on the nature of the transition metal oxide used, highlighting the role of metal oxide–support interactions. Such studies aid in understanding chemical reactions and potential industrial applications involving chlorobenzene derivatives (Krishnamoorthy et al., 2000).

Thermal Properties

The thermal properties of various chloro- and bromo-substituted benzenes, including 1,4-dichlorobenzene and 2-bromochlorobenzene, have been examined. Measurements of heat capacities and densities contribute to a better understanding of these compounds' thermal behavior, which is crucial for various industrial processes (Góralski & Piekarski, 2007).

Dissociative Electron Attachment

Studies on dissociative electron attachment to molecules like 1-bromo-2-chlorobenzene have provided insights into the formation of fragment anions and the temperature effects on these processes. This research contributes to the fundamental understanding of chemical reactions involving halogenated benzenes (Mahmoodi-Darian et al., 2010).

Safety And Hazards

2-Bromo-1,4-dichlorobenzene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapours/dust .

Future Directions

2-Bromo-1,4-dichlorobenzene may be used in the synthesis of various compounds . It can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .

properties

IUPAC Name

2-bromo-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXVQBCRONSPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075185
Record name Benzene, 2-bromo-1,4-dichloro-
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Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-1,4-dichlorobenzene

CAS RN

1435-50-3, 68583-99-3
Record name 2-Bromo-1,4-dichlorobenzene
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Record name 2-Bromo-1,4-dichlorobenzene
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Record name Benzene, brominated chlorinated
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Record name Benzene, brominated chlorinated
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Record name Benzene, 2-bromo-1,4-dichloro-
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Record name Benzene, brominated chlorinated
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Record name 2-bromo-1,4-dichlorobenzene
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Synthesis routes and methods

Procedure details

The o-, m- or p-dichlorobenzenes or mixture thereof which is used as intermediates for syntheses of various organic compounds is brominated at 0° to 100° C. in the presence of aluminum chloride, ferric chloride or iron powder. The bromobenzene is chlorinated in the same condition. The dichlorobenzene is reacted with the dibromodichlorobenzene in the presence of an aluminum halide for 1 to 5 hours. In these methods, 1-bromo-2,4-dichlorobenzene, 1-bromo-2,5-dichlorobenzene, and 1-bromo-3,4-dichlorobenzene etc. can be obtained in high yield.
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p-dichlorobenzenes
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ferric chloride
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aluminum halide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
P Vennila, M Govindaraju, G Venkatesh… - Journal of Molecular …, 2018 - Elsevier
The coupled experimental and theoretical vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) molecule has been carried out and they have been duly compared with …
Number of citations: 54 www.sciencedirect.com
V Diemer, FR Leroux, F Colobert - 2011 - Wiley Online Library
2‐Dibromobenzenes are highly valuable precursors for various organic transformations, in particular, reactions based on the intermediate formation of benzynes. This report describes …
JL Hicks, CC Huang… - Journal of Labelled …, 1987 - Wiley Online Library
CI‐937 and CI‐942, compounds which show potent anticancer activity, were synthesized with double labeled high specific activity carbon‐14. The key intermdiate in the synthesis, 3,6‐…
A KLAHN, V Morales, B Oelckers… - Journal of the Chilean …, 2011 - SciELO Chile
The complexes Cp* Re (CO) 2 (η 2-C 6 H 6-n Cl n), n= 4,(5, 6-η 2-1, 2, 3, 4-C 6 H 2 Cl 4) 2a; n= 3,(5, 6-η 2-1, 2, 4-C 6 H 3 Cl 3) 2b; n= 2,(2, 3-η 2-1, 4-C 6 H 4 Cl 2) 2c and (4, 5-ç 2-1, 3-…
Number of citations: 2 www.scielo.cl
CR Everly, JG Traynham - The Journal of Organic Chemistry, 1979 - ACS Publications
Photoinitiated chlorination of p-chloronitrobenzene (1) in carbon tetrachloride at room temperature produces mainly p-dichlorobenzene (2) plus some 1, 2, 4-trichlorobenzene (3). …
Number of citations: 36 pubs.acs.org
M Oberholzer, R Gerber… - Advanced Synthesis & …, 2012 - Wiley Online Library
The palladium‐based dichlorobis[1‐(dicyclohexylphosphanyl)piperidine] complex – [(P{(NC 5 H 10 )(C 6 H 11 ) 2 }) 2 Pd(Cl) 2 ] is readily prepared in quantitative yield from the reaction …
Number of citations: 36 onlinelibrary.wiley.com
RR Victor - 1968 - search.proquest.com
The acknowledgments of the author go to her many colleagues for their assistance and friendship during her graduate work. Special thanks to Paul Dwight Sherman and Albert H. Smith …
Number of citations: 2 search.proquest.com
TM El Dine, J Rouden, J Blancheta - scholar.archive.org
Unless otherwise stated, all reactions were performed under argon atmosphere using flame-dried glassware. Commercially available compounds were used without further purification. …
Number of citations: 0 scholar.archive.org
JA Agwupuye, H Louis, OC Enudi, TO Unimuke… - Materials Chemistry and …, 2022 - Elsevier
Undoubtedly, cyclooctane has been investigated theoretically and experimentally, however, considering the vast application of cycloalkanes and limited research for the higher …
Number of citations: 23 www.sciencedirect.com
EA Bisong, H Louis, TO Unimuke, JO Odey, EI Ubana… - Heliyon, 2020 - cell.com
This study explains the vibration and interaction of p-xylene and effect of three elements (fluorine, chlorine and bromine) of the halogen family substitution on it. Basic chemistry of four, …
Number of citations: 42 www.cell.com

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